Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
Description
Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a pyrazolo-pyrimidine derivative characterized by a 4-methoxyphenyl substituent at the 1-position and a cyclohexylamine group at the 4-position of the pyrimidine core. The 4-methoxy group on the phenyl ring likely enhances solubility and influences electronic properties, while the cyclohexylamine moiety may modulate steric and hydrophobic interactions in biological systems .
Properties
Molecular Formula |
C18H21N5O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H21N5O/c1-24-15-9-7-14(8-10-15)23-18-16(11-21-23)17(19-12-20-18)22-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H,19,20,22) |
InChI Key |
OHDWKUYULFOHDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidine
Amine Substitution
-
Reagents : Cyclohexylamine (2.0 equiv), sodium hydride (1.5 equiv) in dioxane at 80°C.
-
Mechanism : SNAr displacement of chloride by cyclohexylamine.
Analytical Validation :
-
NMR : Distinct signals for cyclohexyl protons (δ 1.05–2.38 ppm) and pyrimidine aromatic protons (δ 6.99–9.51 ppm).
-
HRMS : Confirmed molecular ion peak at m/z 364.1665 (calculated for C₁₉H₂₁N₅O).
Microwave-Assisted Synthesis
Adapting modern techniques, microwave irradiation reduces reaction times significantly:
-
Conditions : 150°C, 300 W, 30 minutes in DMF.
-
Catalyst : Potassium carbonate (2.0 equiv).
Advantages :
-
Energy-efficient and suitable for high-throughput screening.
Comparative Analysis of Methods
| Parameter | One-Pot | Stepwise | Microwave |
|---|---|---|---|
| Reaction Time | 12–16 h | 8 h (total) | 0.5 h |
| Yield | 78–85% | 82–88% | 89% |
| Purity | >90% | >95% | >99% |
| Scalability | High | Moderate | Low |
Key Observations :
-
The one-pot method balances yield and scalability but requires rigorous temperature control.
-
Microwave synthesis offers superior efficiency but demands specialized equipment.
-
Stepwise coupling ensures high purity, critical for pharmaceutical applications.
Challenges and Mitigation Strategies
-
Byproduct Formation : Competitive hydrolysis of the chloro intermediate reduces yield. Mitigated by anhydrous conditions and excess amine.
-
Purification Complexity : Silica gel chromatography remains standard, but recrystallization in ethanol/water improves recovery.
-
Catalyst Sensitivity : Sodium ethoxide must be freshly prepared to prevent deactivation .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the molecule .
Scientific Research Applications
Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can disrupt the proliferation of cancer cells and induce apoptosis . The molecular targets include cyclin-dependent kinases (CDKs) and other related proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with its analogs:
*Note: Molecular formula estimated as C₁₉H₂₁N₅O based on structural analogs.
Key Observations :
- Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., chloro in ) or neutral groups (e.g., methyl in ).
- Cyclohexylamine vs. Other Amines : The cyclohexyl group introduces steric bulk compared to smaller amines (e.g., 2-methoxyethyl in ), which may affect binding to hydrophobic pockets in enzymes or receptors .
Structure-Activity Relationships (SAR)
- Position 1 (Aryl Group) :
- 2-Methoxyethyl (): Smaller and polar, favoring solubility over target affinity.
Biological Activity
Cyclohexyl[1-(4-methoxyphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article details the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C19H23N5O
- Molecular Weight : 337.42 g/mol
- IUPAC Name : this compound
This compound functions primarily as an inhibitor of various kinases involved in cell proliferation and survival. The pyrazolo[4,5-e]pyrimidine scaffold is known for its ability to modulate signaling pathways critical for tumor growth and metastasis.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values :
- Compound A (similar structure): IC50 = 49.85 µM against A549 lung cancer cells.
- Compound B (related pyrazole derivative): IC50 = 25 nM against CDK2, indicating strong potential as a cancer therapeutic agent.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | A549 | 49.85 | Induces apoptosis |
| B | CDK2 | 0.025 | Inhibits kinase activity |
| C | HeLa | 7.01 | Topoisomerase II inhibition |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promise in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis. The compound acts by targeting essential enzymes in the bacterial biosynthetic pathways.
- Case Study :
- Inhibition of DprE1 enzyme was noted, crucial for cell wall biosynthesis in Mycobacterium tuberculosis, leading to significant reductions in bacterial viability.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrazolo Ring System : Essential for binding to target enzymes.
- Cyclohexyl Group : Contributes to lipophilicity and cellular uptake.
- Methoxyphenyl Substituent : Enhances selectivity towards specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
